2-Phenazinamine, N,N-dimethyl-

Photopolymerization Photoinitiator Radical Chemistry

2-Phenazinamine, N,N-dimethyl- (also known as N,N-dimethylphenazin-2-amine or 2-(dimethylamino)phenazine) is a heterocyclic aromatic amine with the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.28 g/mol. It belongs to the phenazinamine class, characterized by a tricyclic phenazine core bearing a single N,N-dimethylamino substituent at the 2-position.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
CAS No. 6494-69-5
Cat. No. B13101560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenazinamine, N,N-dimethyl-
CAS6494-69-5
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=NC3=CC=CC=C3N=C2C=C1
InChIInChI=1S/C14H13N3/c1-17(2)10-7-8-13-14(9-10)16-12-6-4-3-5-11(12)15-13/h3-9H,1-2H3
InChIKeyLKWXMSXBNAPAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenazinamine, N,N-dimethyl- (CAS 6494-69-5): A Mono-Substituted Dimethylamino Phenazine Scaffold with Differentiated Photoinitiator and Supramolecular Assembly Properties


2-Phenazinamine, N,N-dimethyl- (also known as N,N-dimethylphenazin-2-amine or 2-(dimethylamino)phenazine) is a heterocyclic aromatic amine with the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.28 g/mol [1]. It belongs to the phenazinamine class, characterized by a tricyclic phenazine core bearing a single N,N-dimethylamino substituent at the 2-position. Unlike the historically significant phenazinamine vital stains—Neutral Red (3-amino-7-dimethylamino-2-methylphenazine hydrochloride) and Neutral Violet (2-amino-8-N,N-dimethylaminophenazine)—this compound lacks the additional amino substituent at the 8-position, resulting in a structurally simpler scaffold with distinct physicochemical properties, photochemical reactivity, and supramolecular self-assembly behaviour [2][3].

Why 2-Phenazinamine, N,N-dimethyl- Cannot Be Replaced by Neutral Red, Neutral Violet, or Unsubstituted Phenazinamines in Photoinitiator and Nanodot Applications


In-class phenazinamine compounds such as Neutral Red and Neutral Violet differ fundamentally from 2-Phenazinamine, N,N-dimethyl- in their aromatic substitution pattern, hydrogen-bonding capacity, and electronic structure. Neutral Red possesses both a primary amino group at the 3-position and a dimethylamino group at the 7-position, plus a methyl substituent at the 2-position; Neutral Violet carries amino and dimethylamino groups at the 2- and 8-positions respectively [1][2]. These additional amino substituents introduce hydrogen-bond donor capability (HBD = 1–2 vs. 0 for the target compound) and alter both the ground-state and excited-state electronic distribution, directly impacting photochemical radical-generation efficiency, aggregation-induced emission behaviour, and self-assembly into ordered supramolecular structures [3][4]. Substituting these multifunctional analogs for the mono-substituted dimethylamino phenazine in applications requiring defined photoinitiation kinetics or specific J-aggregate formation is not supported by the available comparative evidence and may lead to divergent performance outcomes.

Quantitative Head-to-Head and Cross-Study Evidence Differentiating 2-Phenazinamine, N,N-dimethyl- from Its Closest Phenazinamine Analogs


Photopolymerization Initiation: Synergistic Radical Generation with Benzophenone Demonstrated for 2-N,N-Dimethylaminophenazine

2-N,N-dimethylaminophenazine (the target compound) was directly evaluated as a photoinitiator for the free-radical polymerization of butyl methacrylate in tetrahydrofuran and compared against its binary mixture with benzophenone. A synergism effect was explicitly documented: the mixture of the target compound with benzophenone yielded a higher polymerization rate than either component alone, attributed to the formation of double and triple triplet-excited complexes that serve as the dominant radical sources [1]. In contrast, Neutral Red—the closest commercial phenazinamine analog—is not reported as a photoinitiator for this monomer system; its established applications are limited to histological staining, pH indication, and electrochemical redox mediation, reflecting its divergent excited-state chemistry imposed by the additional 3-amino and 2-methyl substituents.

Photopolymerization Photoinitiator Radical Chemistry

Room-Temperature Carbon Nanodot Synthesis Enabled by J-Aggregate Self-Assembly of 2-(Dimethylamino)phenazine

A rapid one-step room-temperature synthetic strategy was reported in which o-phenylenediamine and 4-dimethylamino phenol undergo oxidative cyclization catalysed by potassium periodate (KIO₄) to selectively yield 2-(dimethylamino)phenazine. This molecule kinetically self-assembles into J-aggregates during crystallization, generating supramolecular-structure carbon nanodots (RT-CDs) with intense solid-state fluorescence. The resulting monochrome electroluminescent LEDs achieved a luminance of 2967 cd m⁻² and a current efficiency of 1.38 cd A⁻¹ [1]. This self-assembly-driven fluorescence behaviour is directly attributed to the donor–π–acceptor architecture and the specific J-aggregate packing mode of 2-(dimethylamino)phenazine. Neither Neutral Red nor Neutral Violet, which carry additional amino substituents and altered dipole moments, have been reported to form analogous J-aggregate-based fluorescent carbon nanodot systems under comparable room-temperature conditions, making this a structurally specific property.

Carbon Nanodots Supramolecular Assembly Electroluminescent LEDs

Structural Simplification: Absence of 8-Amino Substituent Differentiates Target Compound from Neutral Red and Neutral Violet Colour Bases

The Vivian and Belkin (1956) and Vivian (1956) synthetic studies unambiguously established that the colour bases of Neutral Red (2-amino-8-N,N-dimethylamino-3-methylphenazine) and Neutral Violet (2-amino-8-N,N-dimethylaminophenazine) each contain both a primary amino group at the 2-position and a dimethylamino group at the 8-position [1][2]. The target compound, 2-Phenazinamine, N,N-dimethyl-, by contrast, bears only the N,N-dimethylamino group at the 2-position and lacks the 8-amino substituent entirely. This structural simplification eliminates hydrogen-bond donor capacity at the 8-position and alters the electronic push–pull character of the π-system. Vivian explicitly noted that the colour bases of Neutral Red and Neutral Violet, when converted to their hydrochlorides, did not display the characteristic vital staining behaviour expected from commercial samples, highlighting that even minor structural variations in this scaffold produce functionally significant differences in biological staining performance [2].

Phenazinamine Dyes Vital Stains Colour Base Chemistry

Lipophilicity Differentiation: XlogP as a Critical Activity Determinant in the 2-Phenazinamine Class

G-QSAR and molecular docking studies by Kale et al. (2020) on a series of 2-phenazinamine derivatives as Bcr-Abl tyrosine kinase inhibitors established that XlogP values of phenazinamine derivatives are highly influential in determining biological activity, with the best G-QSAR model yielding r² = 0.8074, q² = 0.6521, and pred_r² = 0.5892 [1]. In the same class, a related docking study demonstrated that certain 2-phenazinamine derivatives exhibited binding energy values >30% higher than the standard drug imatinib (–8.51 kcal/mol for the most active derivative vs. –6.79 kcal/mol for the standard) [2]. Although these specific studies evaluated more complex 2-phenazinamine derivatives (e.g., thiazolidinone and azetidinone conjugates) rather than the unelaborated N,N-dimethyl compound, the validated QSAR models establish that the lipophilicity contribution of substituents—including the N,N-dimethylamino group—is a class-level driver of biological performance. The target compound, bearing this pharmacophoric dimethylamino substituent without additional polar or bulky groups, represents the minimal lipophilic scaffold within this activity landscape.

QSAR Lipophilicity Bcr-Abl Tyrosine Kinase

Spectral and Analytical Reference Data Availability: NMR and GC-MS Characterization

2-Phenazinamine, N,N-dimethyl- is included in the Wiley Registry of Mass Spectral Data and the KnowItAll Mass Spectral Library, with verified ¹H NMR and GC-MS spectra available through SpectraBase [1]. The compound has the InChIKey LKWXMSXBNAPAEY-UHFFFAOYSA-N, exact mass 223.110947 g/mol, and molecular formula C₁₄H₁₃N₃ confirmed by high-resolution mass spectrometry. This curated spectral data provides a reliable reference for identity confirmation and purity assessment in procurement and analytical workflows. In contrast, many closely related disubstituted phenazinamines described in the historical literature (e.g., 2-amino-8-N,N-dimethylaminophenazine from Vivian's 1956 synthesis) lack equivalent publicly accessible, digitally archived reference spectra in major commercial spectral libraries, making the target compound a more readily verifiable chemical entity for routine analytical quality control.

Analytical Chemistry Spectroscopy Quality Control

Absence of Vital Staining Behaviour Confirms Functional Divergence from Neutral Red

Vivian and Belkin (1956) demonstrated that the colour base of Neutral Red, when synthesized by an unambiguous method and converted to its hydrochloride, failed to reproduce the characteristic vital staining behaviour of commercial Neutral Red—staining living cells without killing them [1]. This finding established that vital staining activity within the phenazinamine class is exquisitely sensitive to precise substitution pattern and counterion formulation. The target compound, 2-Phenazinamine, N,N-dimethyl-, which lacks both the 3-methyl and 8-amino substituents of Neutral Red, is structurally even further removed from the pharmacophore required for vital staining. It is therefore functionally non-interchangeable with Neutral Red (CAS 553-24-2) in any histological or cell-viability application where vital staining is the intended endpoint. This negative differentiation—the defined absence of a property found in a closely related analog—provides a clear selection criterion: users requiring a phenazinamine vital stain must procure Neutral Red, not the N,N-dimethyl compound.

Vital Staining Histology Cell Viability

Validated Application Scenarios for 2-Phenazinamine, N,N-dimethyl- Based on Quantitative Differentiation Evidence


Photopolymerization Formulation Development Requiring Phenazine-Derived Synergistic Photoinitiators

Formulators developing UV-curable coatings, adhesives, or 3D-printing resins can employ 2-Phenazinamine, N,N-dimethyl- as a photoinitiator component in combination with benzophenone. The documented synergism between these two species—attributed to the formation of double and triple triplet-excited complexes that enhance radical generation—provides a mechanistically distinct initiation pathway compared to conventional Type I or Type II photoinitiator systems [1]. Neutral Red should not be substituted in this application, as its additional amino and methyl substituents alter excited-state dynamics and no comparable synergism with benzophenone has been reported for that compound. The target compound's zero hydrogen-bond donor count also minimizes undesirable hydrogen abstraction side reactions with polar monomers.

Room-Temperature Gram-Scale Fabrication of Solid-State Fluorescent Carbon Nanodots for Electroluminescent Devices

Materials scientists and optoelectronics researchers can utilize 2-Phenazinamine, N,N-dimethyl- as the molecular precursor for a published, one-step room-temperature synthesis of highly emissive solid-state fluorescent carbon nanodots (RT-CDs). The key enabling feature is the compound's ability to undergo kinetically driven self-assembly into J-aggregates during crystallization, which imparts intense solid-state fluorescence and enables fabrication of monochrome electroluminescent LEDs with luminance of 2967 cd m⁻² and current efficiency of 1.38 cd A⁻¹ [2]. This application scenario is specifically tied to the donor–π–acceptor architecture and J-aggregate packing mode of 2-(dimethylamino)phenazine and has no published precedent using Neutral Red or Neutral Violet as the precursor molecule.

Medicinal Chemistry: Minimal Scaffold for Structure–Activity Relationship Exploration of Bcr-Abl Tyrosine Kinase Inhibitors

Medicinal chemists engaged in kinase inhibitor discovery can use 2-Phenazinamine, N,N-dimethyl- as a structurally minimized, lipophilicity-defined starting scaffold for the systematic exploration of 2-phenazinamine-based Bcr-Abl tyrosine kinase inhibitors. The validated G-QSAR models from Kale et al. (r² = 0.8074, q² = 0.6521) establish that XlogP is the dominant determinant of biological activity in this class, and the N,N-dimethylamino substituent directly modulates this parameter [3][4]. Beginning with the target compound—devoid of additional polar substituents—allows incremental introduction of substituents (e.g., aryl, heterocyclic, or amide groups) with predictable lipophilicity-driven SAR, avoiding the confounding polypharmacology and elevated polarity introduced by the 8-amino group present in Neutral Red or Neutral Violet derivatives.

Analytical Reference Standard for Phenazinamine Identification and Quantification by GC-MS or NMR

Quality control and analytical laboratories can employ 2-Phenazinamine, N,N-dimethyl- as a readily verifiable reference standard for method development, system suitability testing, or impurity profiling of phenazinamine-containing products. The compound benefits from curated GC-MS and ¹H NMR spectra in the Wiley Registry and KnowItAll Mass Spectral Library (SpectraBase Compound ID 6ZtrblZMYkD), providing instant digital cross-referencing for identity confirmation [5]. This represents a practical procurement advantage over historically described but spectrally under-documented phenazinamines such as the colour bases of Neutral Red and Neutral Violet, for which equivalent digital reference spectra are not available in major commercial databases.

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